molecular formula C13H20N4O2 B13980433 Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13980433
M. Wt: 264.32 g/mol
InChI Key: RTMBLOOVVNAOTE-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrrolidine ring, making it a valuable molecule for various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrazine derivative. One common method includes the use of tert-butyl carbamate and pyrazine-2-carboxylic acid, which are reacted under specific conditions to form the desired product . The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of a pyrazine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBLOOVVNAOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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